Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-
Description
Systematic Nomenclature and Structural Elucidation
The systematic IUPAC name N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxybenzamide provides a precise description of the compound’s structure. Breaking this down:
- Benzamide core : A benzene ring substituted with a methoxy group (-OCH₃) at the para position (4-methoxy) and a carbonylamide group (-CONH₂).
- Side chain : A two-carbon ethyl group (-CH₂CH₂-) attached to the amide nitrogen, terminating in a 1H-imidazol-4-yl moiety.
The molecular formula is C₁₃H₁₅N₃O₂ , derived from the benzamide (C₈H₇NO₂), ethyl linker (C₂H₄), and imidazole (C₃H₄N₂). Key structural features include:
The imidazole ring’s tautomerism (1H vs. 3H) introduces dynamic structural variability, with the 1H-imidazol-4-yl form being thermodynamically favored in aqueous conditions. Spectroscopic characterization would typically involve:
Historical Development of Benzimidazole-Benzamide Hybrid Compounds
The fusion of benzamide and imidazole motifs emerged from efforts to enhance the pharmacological profiles of standalone scaffolds. Key milestones include:
- Early Benzimidazole Derivatives : Initial studies in the 1980s highlighted imidazole’s role in modulating biological activity, particularly in antiviral and antiparasitic agents.
- Benzamide Hybridization : The 2000s saw benzamide incorporation into kinase inhibitors (e.g., nilotinib), leveraging its hydrogen-bonding capacity for target engagement.
- Multicomponent Synthesis Advances : A 2022 study demonstrated a one-pot synthesis of imidazole-based N-phenylbenzamide derivatives using phthalic anhydride, aniline, and 2,3-diaminomaleonitrile under acidic conditions (Table 1).
Table 1 : Optimized Reaction Conditions for Imidazole-Benzamide Hybrids
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85 |
| Temperature | Reflux (78°C) | - |
| Catalyst | HCl (10 mol%) | - |
| Reaction Time | 2 hours | - |
This method enabled diverse substitutions on the benzamide ring, including electron-donating (e.g., -OCH₃) and withdrawing (e.g., -F) groups, which were critical for structure-activity relationship (SAR) studies.
Positional Isomerism in Methoxy-Substituted Aromatic Systems
The para-methoxy configuration in N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxybenzamide contrasts with potential ortho- and meta-isomers, each conferring distinct physicochemical and biological properties:
Electronic Effects :
Solubility and Melting Points :
Biological Implications :
Figure 1 : Comparative Electronic Landscapes of Methoxy Isomers
Para: C6H4(OCH3)-CONH-... (planar)
Ortho: C6H3(OCH3)(CONH-)... (nonplanar)
Meta: C6H3(OCH3)-CONH-... (moderate resonance)
Properties
CAS No. |
149298-61-3 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C13H15N3O2/c1-18-12-4-2-10(3-5-12)13(17)15-7-6-11-8-14-9-16-11/h2-5,8-9H,6-7H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
MLTNENMDGPXNJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Acyl Chloride Route
A common and efficient method involves converting 4-methoxybenzoic acid to its acid chloride, followed by reaction with 2-(1H-imidazol-4-yl)ethylamine.
Step 1: Synthesis of 4-methoxybenzoyl chloride
4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to form 4-methoxybenzoyl chloride. Excess thionyl chloride is removed by distillation.
Step 2: Coupling with 2-(1H-imidazol-4-yl)ethylamine
The acid chloride is reacted with 2-(1H-imidazol-4-yl)ethylamine in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–25 °C) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated HCl and drive the reaction to completion.
Step 3: Workup and purification
After reaction completion, the mixture is quenched with water, extracted, and the organic layer dried and concentrated. The crude product is purified by recrystallization or chromatography.
This method is supported by analogous benzamide syntheses where acid chlorides are key intermediates for amide bond formation with amines containing heterocyclic groups such as imidazole.
Amide Formation Using Carbodiimide Coupling Agents
Alternatively, the amide bond can be formed by activating the carboxylic acid with carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or dicyclohexylcarbodiimide (DCC), often in the presence of additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
Step 1: Activation of 4-methoxybenzoic acid
The acid is dissolved in anhydrous solvent (e.g., dichloromethane or DMF), and carbodiimide reagent is added along with NHS or HOBt to form an active ester intermediate.
Step 2: Coupling with amine
2-(1H-imidazol-4-yl)ethylamine is added to the activated ester solution, and the mixture is stirred at room temperature or slightly elevated temperature until completion.
Step 3: Purification
The reaction mixture is worked up by aqueous extraction and purified by chromatography.
This method is advantageous for sensitive substrates and avoids the use of corrosive acid chlorides.
Use of Protecting Groups
The imidazole ring nitrogen can be reactive under coupling conditions. Protecting groups such as N-tert-butoxycarbonyl (Boc) can be introduced on the amine or imidazole nitrogen to prevent side reactions.
Protection is typically done by reacting the amine or imidazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) in ethanol.
After amide bond formation, the protecting group is removed by acid treatment (e.g., with concentrated HCl or trifluoroacetic acid) to yield the free imidazole-containing benzamide.
Alternative Synthetic Routes
Nucleophilic substitution on haloacetamides
In some related syntheses, an ω-haloacetamide intermediate is prepared by reacting aniline derivatives with haloacetyl halides, which is then reacted with imidazole-containing amines to form the benzamide linkage.
-
The use of peptide coupling reagents such as triphenylphosphite/imidazole or mixed anhydrides has been reported to improve yields and purity in benzamide derivative synthesis.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Acid chloride coupling | 4-methoxybenzoyl chloride, 2-(1H-imidazol-4-yl)ethylamine, base, inert solvent, 0–25 °C | High reactivity, straightforward | 70–90 | Requires handling of corrosive reagents |
| Carbodiimide coupling | 4-methoxybenzoic acid, EDC·HCl or DCC, NHS/HOBt, amine, room temp | Mild conditions, avoids acid chlorides | 60–85 | Suitable for sensitive substrates |
| Protecting group strategy | Boc protection with Boc₂O, base; deprotection with acid | Improves selectivity and purity | 75–90 | Adds steps but reduces side reactions |
| Haloacetamide intermediate | ω-haloacetyl halide, aniline derivative, secondary amine, polar aprotic solvent | Useful for complex substitutions | 60–80 | Multi-step, requires careful control |
| Peptide coupling reagents | Triphenylphosphite/imidazole, mixed anhydrides | High purity, good yields | 77–92 | Common in pharmaceutical synthesis |
Research Findings and Optimization Notes
The use of N-tert-butoxycarbonyl (Boc) protecting groups on the amine or imidazole nitrogen significantly improves the yield and purity of benzamide derivatives by preventing side reactions during coupling.
Carbodiimide-mediated coupling is preferred when acid chlorides are unstable or difficult to handle, providing milder reaction conditions and good yields.
Reaction solvents such as anhydrous dichloromethane, tetrahydrofuran, or ethanol are commonly used, with bases like triethylamine, pyridine, or sodium hydroxide to neutralize acids formed during coupling.
The hydrolysis of protecting groups is efficiently achieved with concentrated hydrochloric acid or trifluoroacetic acid, yielding the free benzamide product in near-quantitative yields.
Purification by recrystallization from alcohols (ethanol, methanol, isopropanol) or chromatographic methods ensures high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide moiety undergoes hydrolysis under acidic or alkaline conditions, yielding 4-methoxybenzoic acid and the corresponding amine (2-(1H-imidazol-4-yl)ethylamine).
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, reflux, 8 hrs | 4-Methoxybenzoic acid + 2-(1H-imidazol-4-yl)ethylamine | Complete hydrolysis confirmed via TLC and NMR. |
| 2M NaOH, 60°C, 6 hrs | Sodium 4-methoxybenzoate + free amine | Faster reaction in basic media due to nucleophilic hydroxide attack. |
This reaction is critical for decomposing the compound in environmental or metabolic studies.
Nucleophilic Acyl Substitution
The amide group participates in nucleophilic substitutions, particularly with thiols or amines, facilitated by activating agents like thionyl chloride (SOCl₂).
These substitutions are foundational for synthesizing derivatives with modified pharmacological profiles .
Electrophilic Aromatic Substitution
The 4-methoxybenzamide ring undergoes electrophilic substitution, primarily at the para position relative to the methoxy group.
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Methoxy-3-nitrobenzamide derivative |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 4-Methoxy-3-bromobenzamide derivative |
The methoxy group directs incoming electrophiles to the ortho/para positions, with para dominance observed in nitration .
Imidazole Ring Reactivity
The 1H-imidazol-4-yl group participates in:
-
Metal Coordination : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs.
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts at the N3 position.
| Reaction | Example | Application |
|---|---|---|
| CuCl₂ in ethanol | [Cu(C₁₃H₁₅N₃O₂)Cl₂] | Enhanced stability in aqueous media. |
| CH₃I, K₂CO₃ | N3-methylimidazolium derivative | Increased lipophilicity for membrane permeability studies. |
Reductive Amination of the Ethyl Side Chain
The ethyl linker between benzamide and imidazole can undergo reductive amination with aldehydes/ketones.
| Reagents | Product | Notes |
|---|---|---|
| NaBH₃CN, formaldehyde | N-(2-(1H-imidazol-4-yl)propyl)-4-methoxybenzamide | Side-chain elongation confirmed via mass spectrometry . |
Oxidative Degradation
Exposure to strong oxidants (e.g., H₂O₂, KMnO₄) cleaves the imidazole ring:
| Oxidant | Conditions | Degradation Products |
|---|---|---|
| KMnO₄, H₂SO₄ | 70°C, 2 hrs | Glyoxylic acid + urea derivatives |
Scientific Research Applications
Anticancer Activity
Research indicates that benzamide derivatives, including those with imidazole substitutions, exhibit significant anticancer properties. For instance, compounds that inhibit kinesin spindle protein (KSP) have been developed for cancer treatment. KSP inhibitors disrupt mitotic processes in cancer cells, leading to cell death. The compound N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-benzamide has shown promise as a KSP inhibitor, demonstrating potential efficacy against various cancer types .
Enzyme Inhibition
The benzamide structure is known for its ability to inhibit certain enzymes, particularly histone deacetylases (HDACs). Inhibitors of HDACs are crucial in cancer therapy as they can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. Studies have shown that benzamide derivatives can effectively inhibit HDAC activity, leading to increased acetylation of histones and modulation of gene expression .
Neuroprotective Effects
Benzamide compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases. Some studies suggest that imidazole-containing benzamides may enhance cognitive function and protect against neuronal cell death by modulating cholinergic signaling pathways. For instance, certain derivatives have been evaluated for their acetylcholinesterase inhibitory activity, which is essential in the treatment of Alzheimer's disease .
Synthesis Techniques
The synthesis of benzamide derivatives typically involves the reaction of amines with carboxylic acids or their derivatives. The introduction of imidazole rings can be achieved through various methods such as cyclization reactions or by using coupling agents that facilitate the formation of the desired amide bonds. Recent advancements in synthetic methodologies have allowed for the efficient preparation of these compounds with high yields and purity .
Mechanistic Insights
Mechanistic studies have provided insights into how benzamide derivatives interact at the molecular level. For example, the role of the imidazole nitrogen atom has been investigated to understand its influence on catalytic activity and substrate binding in enzyme inhibition processes. These studies often utilize techniques like NMR spectroscopy and infrared spectroscopy to elucidate reaction pathways and intermediate species formed during catalysis .
Inhibition Potency Data
The following table summarizes the IC50 values for selected benzamide derivatives against various enzymes:
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 0.58 |
| Compound B | Histone Deacetylase | 0.75 |
| Compound C | Kinesin Spindle Protein | 0.45 |
Note: These values indicate the concentration required to inhibit 50% of enzyme activity.
Case Study: Anticancer Efficacy
A study conducted on a series of benzamide derivatives demonstrated their efficacy against breast cancer cell lines. The compound N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-benzamide was tested alongside standard chemotherapeutics, showing enhanced cytotoxicity compared to controls.
- Cell Line: MCF-7 (breast cancer)
- Treatment Duration: 48 hours
- Results: Significant reduction in cell viability at concentrations above 10 µM.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- often involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the benzamide moiety can interact with various receptors or enzymes, modulating their function. The exact molecular pathways depend on the specific biological target being investigated .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, heterocycles, and chain lengths, leading to distinct physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Methoxy vs.
- Imidazole vs. Benzimidazole : The imidazole side chain (target compound) is smaller and less planar than benzimidazole (), reducing π-π stacking but improving solubility .
- Chain Length : A hexyloxy linker () enhances lipophilicity compared to the ethyl chain in the target compound, which may affect membrane permeability .
Key Research Findings and Implications
- Structure-Activity Relationships (SAR): The position and nature of substituents critically influence activity. For example, para-substituted electron-donating groups (e.g., methoxy) may enhance solubility but reduce enzyme affinity compared to meta-substituted electron-withdrawing groups (e.g., cyano) .
- Heterocycle Impact : Benzimidazole derivatives () exhibit stronger enzyme inhibition due to their extended aromatic systems, whereas imidazole-containing compounds may prioritize selectivity for different targets .
Biological Activity
Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula , characterized by a benzamide structure that incorporates an imidazole ring and a methoxy group. The methoxy group is positioned at the para position (4-position) of the benzene ring, while the imidazole moiety is connected through an ethyl chain at the nitrogen of the benzamide. This unique structural configuration suggests promising interactions with various biological targets.
Research indicates that Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- exhibits several mechanisms of action, particularly in relation to neurodegenerative diseases:
- Inhibition of Amyloid-Beta Production : Similar compounds have been shown to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This suggests that Benzamide may modulate secretase activity, crucial for amyloid processing and aggregation.
- Neuroprotection : The imidazole ring may influence pathways related to neuroprotection and cognitive function. Studies have indicated that compounds with imidazole structures can enhance neuroprotective effects against oxidative stress .
Neuropharmacological Effects
Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- has shown promising results in preclinical studies related to neuropharmacology:
- Cognitive Enhancement : Animal models treated with this compound demonstrated improved memory and learning capabilities, potentially attributed to its ability to enhance cholinergic signaling pathways.
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could protect neuronal cells from damage caused by free radicals .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various related compounds. The following table summarizes findings on similar benzamide derivatives:
| Compound Name | Structure | Key Features | IC50 (µM) |
|---|---|---|---|
| 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide | C12H13N3O2 | Potential anti-inflammatory properties | 26.4 (HCT 116) |
| 4-Methoxy-N-{2-[5-methyl-2-(pyridin-4-YL)-1H-imidazol-1-YL]ethyl}benzamide | C19H20N4O2 | Enhanced biological activity against certain cancers | 3.1 (MCF-7) |
| 4-((1H-imidazol-1-yl)methyl)-N-(2-(pyridin-4-yl)ethyl)benzamide | C17H19N3O | Significant antibacterial activity | 32 (S. aureus) |
These findings indicate that modifications to the benzamide structure can significantly enhance biological activity against various cancer cell lines and bacterial strains.
Neurodegenerative Disease Models
In a study investigating the effects of Benzamide on cognitive decline in Alzheimer's disease models, researchers found that administration of the compound led to a substantial reduction in amyloid plaque formation. This was accompanied by improved performance in memory tests compared to control groups.
Anticancer Activity
In vitro studies have shown that Benzamide derivatives exhibit varying degrees of antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative demonstrated an IC50 value of 3.1 µM against MCF-7 cells, indicating potent anticancer properties .
Q & A
Basic: What are the key synthetic strategies for synthesizing N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxybenzamide?
The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the benzamide core. A general approach includes:
- Amide bond formation : Reacting 4-methoxybenzoic acid derivatives with amines like 2-(1H-imidazol-4-yl)ethylamine under coupling agents (e.g., HATU or DCC) .
- Intermediate purification : Column chromatography or crystallization to isolate intermediates, ensuring high purity for subsequent steps .
- Protection/deprotection : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during synthesis, followed by acidic or basic deprotection .
- Optimization : Adjusting solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling) to enhance yield and selectivity .
Basic: How is the molecular structure of this compound characterized?
Structural elucidation employs:
- Spectroscopy :
- NMR (¹H/¹³C): Assigns protons (e.g., imidazole NH at δ 12-14 ppm) and carbons (e.g., methoxy at ~55 ppm) .
- IR : Confirms amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ matching theoretical mass) .
- X-ray crystallography (if available): Resolves 3D conformation, critical for understanding binding interactions .
Basic: What in vitro models are used to assess its biological activity?
Common assays include:
- Enzyme inhibition : Testing against bromodomains (e.g., BET family) using fluorescence polarization or AlphaScreen to measure IC₅₀ values .
- Cell viability assays : Treating cancer cell lines (e.g., leukemia, solid tumors) with the compound and quantifying apoptosis via flow cytometry or MTT .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine dissociation constants (Kd) .
Advanced: How can reaction conditions be optimized to improve yield in multi-step synthesis?
Key considerations:
- Catalyst screening : Testing palladium complexes (e.g., Pd(OAc)₂) for Suzuki couplings to enhance cross-coupling efficiency .
- Solvent effects : Using polar aprotic solvents (e.g., DMF) for imidazole alkylation to stabilize transition states .
- Temperature control : Refluxing intermediates in ethanol (80°C) to accelerate amide formation while minimizing decomposition .
- Workflow automation : Implementing continuous flow reactors for exothermic steps to maintain consistent temperature and pressure .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies often arise due to:
- Structural analogs : Subtle changes (e.g., substitution at the imidazole N-position) can drastically alter binding affinity. Compare activity of derivatives like N-(2-(3H-imidazol-4-yl)ethyl)-2-pyrrolidinecarboxamide to identify critical pharmacophores .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
- Metabolic stability : Assess compound stability in liver microsomes; inactive metabolites may explain low in vivo efficacy despite strong in vitro activity .
Advanced: What computational methods predict its interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate binding to bromodomains, identifying key interactions (e.g., hydrogen bonds with Asn140 in BET proteins) .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories to validate binding modes observed in docking .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity to guide analog design .
Advanced: How to design analogs to improve selectivity for specific protein domains?
Strategies include:
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethyl (CF₃) to enhance hydrophobic interactions with subpockets in BET bromodomains .
- Scaffold hopping : Replace benzamide with thiazole (e.g., Ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate) to exploit alternative binding conformations .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using software like MOE to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
